molecular formula C13H11N5O2S2 B270010 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B270010
M. Wt: 333.4 g/mol
InChI Key: MNIRAFSBVANYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, studies have suggested that the compound may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. The compound may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has biochemical and physiological effects on various organisms. In bacteria, the compound has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In plants, the compound has been shown to inhibit the growth of weeds and pests.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its low toxicity, high stability, and broad-spectrum activity. However, the limitations of using the compound include its low solubility in water and its potential side effects on non-target organisms.

Future Directions

There are several future directions for the research on 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide. These include:
1. Further investigation of the mechanism of action of the compound.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Investigation of the potential use of the compound as a fluorescent probe in materials science.
4. Exploration of the potential use of the compound in combination with other drugs for the treatment of cancer.
5. Investigation of the potential use of the compound as a herbicide or insecticide in agriculture.
Conclusion:
In conclusion, 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has potential applications in various fields. The compound has been investigated for its antimicrobial, antitumor, and anti-inflammatory activities, as well as its potential use as a fluorescent probe. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in medicine, agriculture, and materials science.

Synthesis Methods

The synthesis method of 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been reported in the literature. The compound can be synthesized by the reaction of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole with thioglycolic acid, followed by the reaction with 2-amino-1,3,4-thiadiazole and acetic anhydride. The reaction scheme is as follows:

Scientific Research Applications

2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, the compound has been studied for its antimicrobial, antitumor, and anti-inflammatory activities. In agriculture, the compound has been investigated for its herbicidal and insecticidal properties. In materials science, the compound has been studied for its potential use as a fluorescent probe.

properties

Product Name

2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C13H11N5O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H11N5O2S2/c1-8-4-2-3-5-9(8)11-16-18-13(20-11)21-6-10(19)15-12-17-14-7-22-12/h2-5,7H,6H2,1H3,(H,15,17,19)

InChI Key

MNIRAFSBVANYQH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=CS3

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=CS3

Origin of Product

United States

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